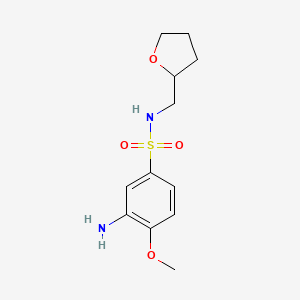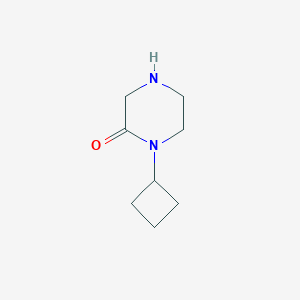![molecular formula C18H17N3O2 B13868714 [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenylmethoxyphenoxy group and a methanamine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Phenylmethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenylmethoxyphenol reacts with the pyrimidine core in the presence of a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylmethoxyphenoxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives or phenylmethoxyphenoxy derivatives.
Substitution: Formation of substituted phenylmethoxyphenoxy derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential as an antimicrobial, antiviral, or antitumor agent.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-fibrotic activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Benzyloxyphenoxy)pyrimidin-2-yl]methanamine: Similar structure with a benzyloxy group instead of a phenylmethoxy group.
2-Aminopyridopyrimidinones: Compounds with a pyridopyrimidine core and similar substituents.
Uniqueness
Structural Features: The presence of the phenylmethoxyphenoxy group and the methanamine group provides unique chemical properties and potential biological activities.
Biological Activities: The compound may exhibit distinct biological activities compared to similar compounds due to its unique structure.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[4-(4-phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C18H17N3O2/c19-12-17-20-11-10-18(21-17)23-16-8-6-15(7-9-16)22-13-14-4-2-1-3-5-14/h1-11H,12-13,19H2 |
InChI Key |
BTMZHLBQUUHUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


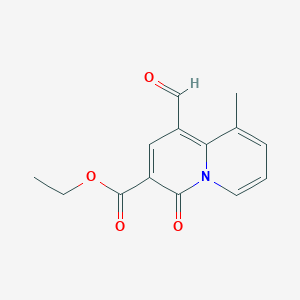
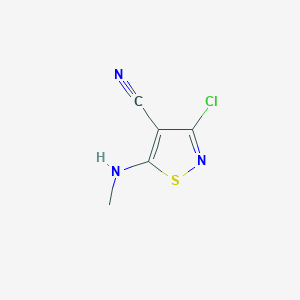

![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)
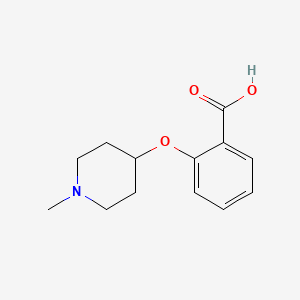
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
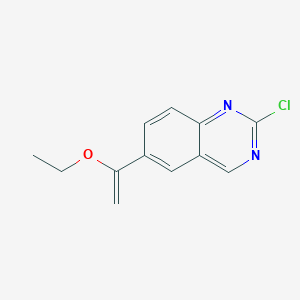
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)
